molecular formula C35H52O9 B574759 Cimicidanol 3-arabinoside CAS No. 161207-05-2

Cimicidanol 3-arabinoside

Cat. No.: B574759
CAS No.: 161207-05-2
M. Wt: 616.792
InChI Key: UTCCROAABALSPM-YNEOXWKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cimicidanol 3-arabinoside is a useful research compound. Its molecular formula is C35H52O9 and its molecular weight is 616.792. The purity is usually 95%.
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Mechanism of Action

Mode of Action

It has been reported that this compound can activate ampk , a key energy-sensing enzyme that plays a crucial role in cellular energy homeostasis.

Biochemical Pathways

The activation of AMPK by Cimicidanol-3-O-alpha-L-arabinoside suggests that it may influence several biochemical pathways related to energy metabolism. AMPK activation can lead to the inhibition of anabolic processes, such as fatty acid and cholesterol synthesis, and the stimulation of catabolic processes, such as fatty acid oxidation and glucose uptake .

Result of Action

The activation of AMPK by Cimicidanol-3-O-alpha-L-arabinoside may have several cellular effects. For instance, it may promote glucose uptake and fatty acid oxidation, inhibit the synthesis of fatty acids and cholesterol, and regulate cellular energy balance . These effects could potentially be beneficial in the management of metabolic disorders such as diabetes .

Properties

IUPAC Name

(1S,3R,6S,8R,12R,15R,16R,18S)-15-[(2R)-4-[(2R)-3,3-dimethyloxiran-2-yl]-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52O9/c1-17(12-18(36)28-31(4,5)44-28)25-19(37)13-32(6)22-9-8-21-30(2,3)24(43-29-27(41)26(40)20(38)15-42-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-41H,8,10-16H2,1-7H3/t17-,20+,21+,23+,24+,25+,26+,27-,28+,29+,32+,33-,34-,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBFXJMIKJNNAJ-GZYHAVPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1C(O1)(C)C)C2C(=O)CC3(C2(CC(C45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)[C@H]1C(O1)(C)C)[C@H]2C(=O)C[C@@]3([C@@]2(C[C@@H]([C@]45C3=CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H52O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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